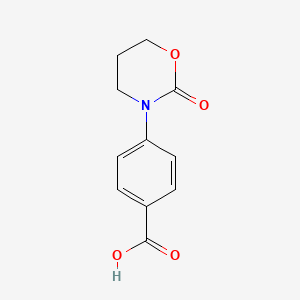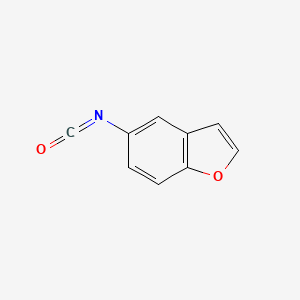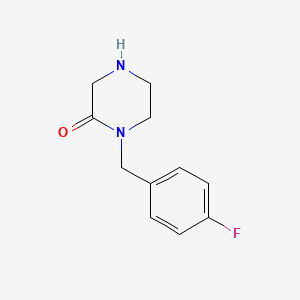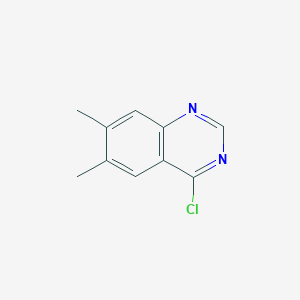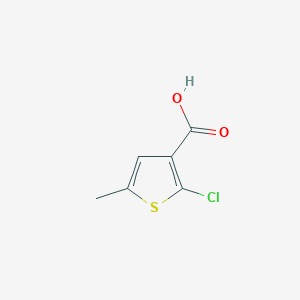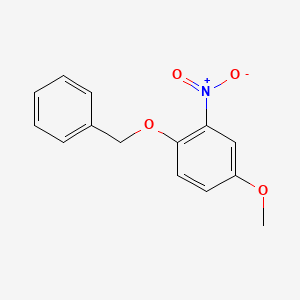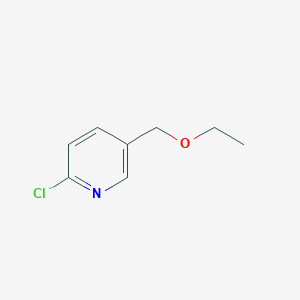
2-クロロ-5-(エトキシメチル)ピリジン
概要
説明
2-Chloro-5-(ethoxymethyl)pyridine is a chemical compound with the molecular formula C8H10ClNO and a molecular weight of 171.62 . It is used in research and development .
Molecular Structure Analysis
The molecular structure of 2-Chloro-5-(ethoxymethyl)pyridine consists of a pyridine ring with a chlorine atom and an ethoxymethyl group attached at the 2nd and 5th positions respectively . The InChI code for this compound is 1S/C8H10ClNO/c1-2-11-6-7-3-4-8(9)10-5-7/h3-5H,2,6H2,1H3 .Physical and Chemical Properties Analysis
2-Chloro-5-(ethoxymethyl)pyridine is a solid at room temperature . It has a density of 1.169 g/mL at 25 °C .科学的研究の応用
農業: 殺虫剤中間体
農業分野では、この化合物は殺虫剤合成の中間体として役立ちます。殺虫剤製剤で使用される化合物の前駆体として知られており、作物保護に役立つ新しい殺虫剤の開発に貢献しています .
材料科学: ポリマー研究
2-クロロ-5-(エトキシメチル)ピリジンの反応性により、特にポリマー研究において、材料科学で有益となっています。ポリマーにピリジン部分を導入するために使用でき、熱安定性や耐薬品性などの特性を変更できます .
環境科学: 危険性分析
この化合物の環境への影響は、環境科学で研究されています。その分解産物、環境における残留性、潜在的な生物蓄積は、環境上の危険性を評価し、安全ガイドラインを作成する上で役立つ研究分野です .
薬理学: 薬物代謝
薬理学的に、薬物代謝経路を研究するために使用できます。その代謝産物を分析することにより、薬物が体内でどのように処理されるかを理解し、より適切な投与量と副作用の軽減につながります .
化学合成: 有機反応
この化合物は化学合成においても重要です。求核置換反応やラジカル反応など、さまざまな有機反応を起こすことができ、幅広い有機化合物を合成するための汎用性の高い試薬となっています .
分析化学: クロマトグラフィー標準
最後に、分析化学では、2-クロロ-5-(エトキシメチル)ピリジンは、機器の校正と分析結果の精度を確保するためのクロマトグラフィーの標準として使用できます。これは、さまざまな業界の品質管理にとって重要です .
Safety and Hazards
The compound is classified under GHS07 for safety. The hazard statements include H302, H319, H332, H412, indicating that it is harmful if swallowed, causes serious eye irritation, harmful if inhaled, and harmful to aquatic life with long-lasting effects . Precautionary measures include avoiding dust formation and ensuring adequate ventilation .
特性
IUPAC Name |
2-chloro-5-(ethoxymethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNO/c1-2-11-6-7-3-4-8(9)10-5-7/h3-5H,2,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMFMFXDNNBZACB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1=CN=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80597367 | |
| Record name | 2-Chloro-5-(ethoxymethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80597367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
871829-50-4 | |
| Record name | 2-Chloro-5-(ethoxymethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80597367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
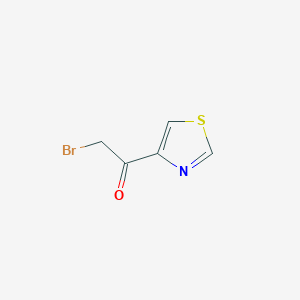
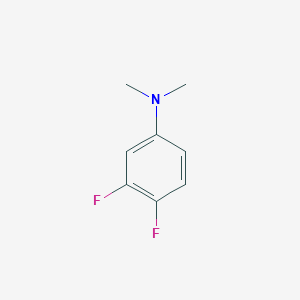
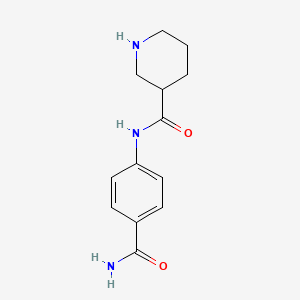
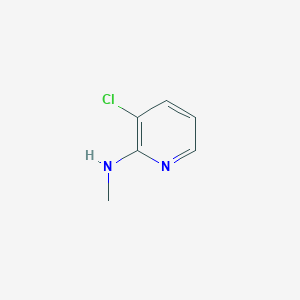
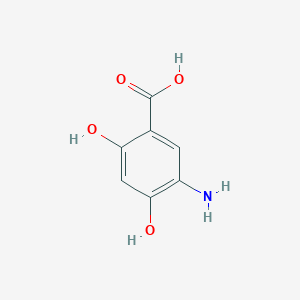
![1-[2-(Trifluoromethyl)phenyl]propan-1-amine](/img/structure/B1602768.png)
